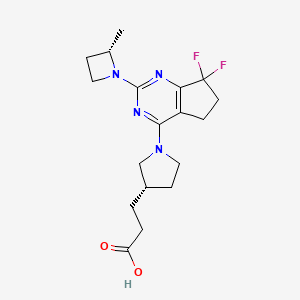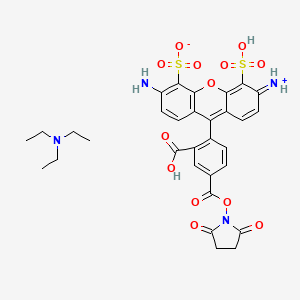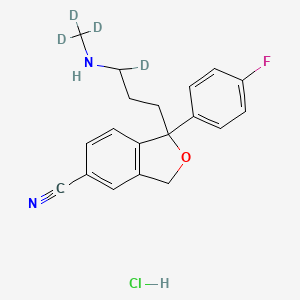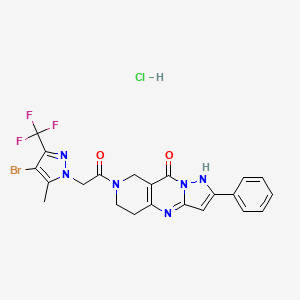
PAT1inh-B01 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAT1inh-B01 (hydrochloride) is a selective inhibitor of the SLC26A6 protein, which is a chloride/bicarbonate exchanger. This compound has shown significant potential in blocking fluid absorption in the small intestine, making it a valuable tool for research into small intestinal hyposecretory disorders .
Méthodes De Préparation
The synthesis of PAT1inh-B01 (hydrochloride) involves a series of chemical reactions starting from pyrazolo-pyrido-pyrimidinoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
PAT1inh-B01 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
PAT1inh-B01 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of anion exchange and the role of SLC26A6 in various chemical processes.
Biology: It helps in understanding the physiological functions of the SLC26A6 protein and its role in fluid absorption in the small intestine.
Medicine: It is being researched for its potential therapeutic applications in treating small intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.
Industry: It can be used in the development of new drugs targeting the SLC26A6 protein .
Mécanisme D'action
PAT1inh-B01 (hydrochloride) exerts its effects by selectively inhibiting the SLC26A6 protein, which is responsible for chloride/bicarbonate exchange in the small intestine. By blocking this exchange, the compound prevents fluid absorption, leading to increased fluid secretion. This mechanism involves the binding of PAT1inh-B01 (hydrochloride) to the active site of the SLC26A6 protein, thereby inhibiting its function .
Comparaison Avec Des Composés Similaires
PAT1inh-B01 (hydrochloride) is unique in its high selectivity and potency for the SLC26A6 protein. Similar compounds include:
SLC26A3 inhibitors: These compounds inhibit a related intestinal transporter but lack the selectivity for SLC26A6.
General anion exchange inhibitors: These compounds inhibit multiple anion exchangers but do not provide the same level of specificity as PAT1inh-B01 (hydrochloride)
Propriétés
Formule moléculaire |
C22H19BrClF3N6O2 |
|---|---|
Poids moléculaire |
571.8 g/mol |
Nom IUPAC |
11-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride |
InChI |
InChI=1S/C22H18BrF3N6O2.ClH/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13;/h2-6,9,28H,7-8,10-11H2,1H3;1H |
Clé InChI |
DWUYOIJNBIEAPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


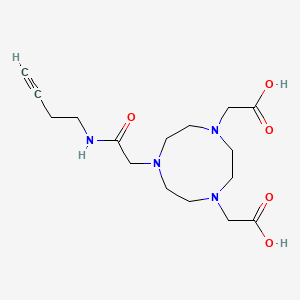
![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
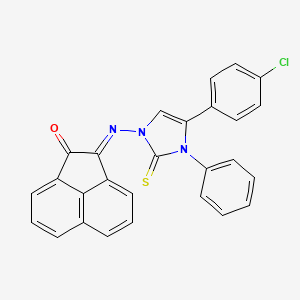
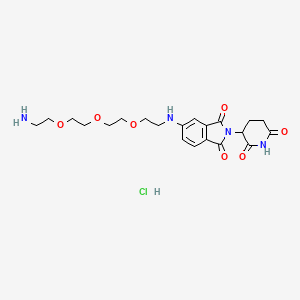
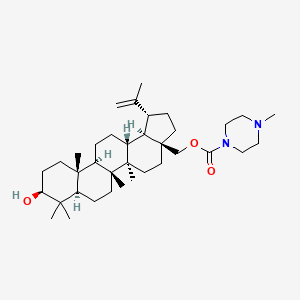

![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
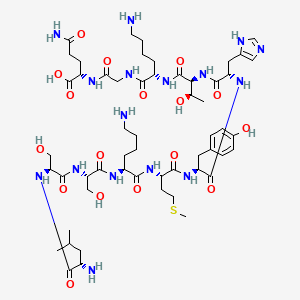
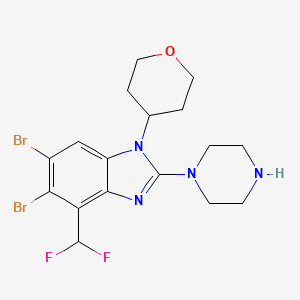
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
